molecular formula C9H5BrClF3O2 B13898927 Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B13898927
M. Wt: 317.48 g/mol
InChI Key: NBZGJBLNUCDBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is an organic compound belonging to the benzoate ester family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzoate ester. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound, followed by halogenation and esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-(trifluoromethyl)benzoate
  • 4-Bromobenzotrifluoride
  • Methyl 4-chloro-5-formyl-2-(trifluoromethyl)benzoate

Comparison: Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3

InChI Key

NBZGJBLNUCDBMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.